

# Phase 1 Clinical Trial Data for Mycoversilin Not Publicly Available

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Compound of Interest		
Compound Name:	Mycoversilin	
Cat. No.:	B1227834	Get Quote

A comprehensive search for Phase 1 clinical trial results for the antifungal agent "Mycoversilin" versus a placebo did not yield any publicly available data. The existing scientific literature on Mycoversilin is limited to preclinical studies from the 1980s, which describe its isolation and mechanism of action as an inhibitor of protein synthesis in filamentous fungi like Trichophyton rubrum.[1][2] There is no evidence to suggest that Mycoversilin has entered human clinical trials.

Therefore, a direct comparison guide based on actual Phase 1 clinical trial data cannot be provided.

To fulfill the structural and content requirements of your request, the following guide has been generated as a template. It uses a hypothetical investigational drug, "**Mycoversilin**-2025," to illustrate how such a comparison guide would be structured. All data, protocols, and pathways presented are illustrative and not based on actual clinical trial results.

# Comparison Guide: Mycoversilin-2025 Phase 1 Clinical Trial Results vs. Placebo Executive Summary

This guide provides a comparative analysis of the Phase 1 clinical trial results for **Mycoversilin**-2025 versus a placebo. The study aimed to evaluate the safety, tolerability, and pharmacokinetic profile of **Mycoversilin**-2025 in healthy adult subjects. The data presented



herein is from the completed SAD and MAD cohorts. Overall, **Mycoversilin**-2025 was found to be generally well-tolerated at the doses studied, with a predictable pharmacokinetic profile.

### Pharmacokinetic (PK) Data Summary

The pharmacokinetic properties of **Mycoversilin**-2025 were assessed following single and multiple intravenous administrations. Key parameters are summarized below.

Table 1: Summary of Mean Pharmacokinetic Parameters (Single Ascending Dose)

Cohort (Dose)	N (Active:Plac ebo)	Cmax (ng/mL)	Tmax (hr)	AUC₀–t (ng·hr/mL)	t½ (hr)
10 mg	8 (6:2)	152.4	1.0	780.2	8.5
25 mg	8 (6:2)	388.1	1.0	1995.6	8.9
50 mg	8 (6:2)	795.3	1.0	4150.8	9.1
Placebo	6	< LLOQ	N/A	< LLOQ	N/A

Cmax: Maximum Plasma Concentration; Tmax: Time to Maximum Concentration; AUC<sub>0</sub>-t: Area Under the Curve from time 0 to last measurable concentration; t½: Half-life; LLOQ: Lower Limit of Quantification.

Table 2: Summary of Mean Pharmacokinetic Parameters (Multiple Ascending Dose - Day 7)

Cohort (Dose)	N (Active:Plac ebo)	Cmax,ss (ng/mL)	Tmax,ss (hr)	AUC <sub>0-24</sub> ,ss (ng·hr/mL)	Accumulati on Ratio (Rac)
25 mg QD	8 (6:2)	455.7	1.0	2450.1	1.23
50 mg QD	8 (6:2)	940.2	1.0	5110.5	1.25
Placebo	4	< LLOQ	N/A	< LLOQ	N/A



ss: Steady State; QD: Once Daily; Rac: Accumulation Ratio calculated as AUC(Day 7)/AUC(Day 1).

### **Safety and Tolerability Data**

Safety was the primary endpoint of this Phase 1 study. Adverse events (AEs) were monitored throughout the trial.

Table 3: Incidence of Treatment-Emergent Adverse Events (TEAEs) - All Cohorts

Adverse Event	Mycoversilin-2025 (N=36)	Placebo (N=12)
Any TEAE	14 (38.9%)	3 (25.0%)
Headache	5 (13.9%)	1 (8.3%)
Nausea	4 (11.1%)	0 (0.0%)
Dizziness	3 (8.3%)	1 (8.3%)

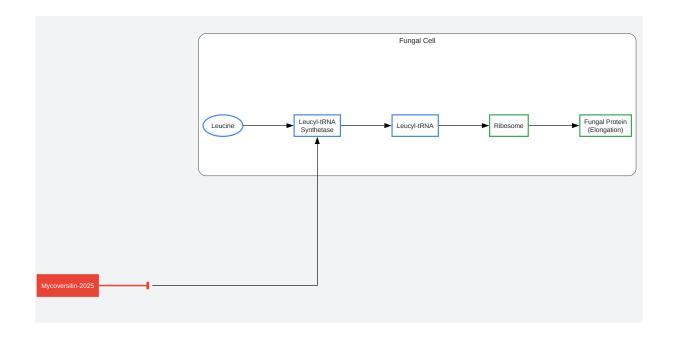
| Infusion Site Reaction | 2 (5.6%) | 0 (0.0%) |

All reported AEs were mild (Grade 1) in severity. No serious adverse events (SAEs) or doselimiting toxicities (DLTs) were reported.

## Visualizations: Pathways and Workflows Hypothetical Mechanism of Action

The proposed mechanism of action for **Mycoversilin**-2025 involves the inhibition of protein synthesis, a pathway critical for fungal cell viability. The diagram below illustrates this targeted action.





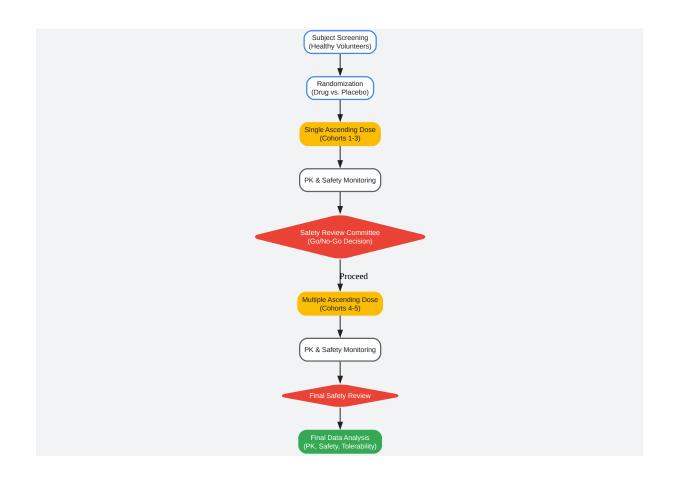
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Caption: Hypothetical mechanism of Mycoversilin-2025 inhibiting fungal protein synthesis.

#### **Phase 1 Clinical Trial Workflow**

The study followed a standard Phase 1 design, progressing from single to multiple ascending doses with thorough safety reviews between cohort escalations.





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Caption: Workflow diagram for the Mycoversilin-2025 Phase 1 SAD/MAD trial.

# **Experimental Protocols**Study Design



This was a Phase 1, randomized, double-blind, placebo-controlled, single- and multiple-dose escalation study conducted at a single center in 48 healthy adult volunteers. The study's primary objective was to evaluate the safety and tolerability of **Mycoversilin**-2025. The secondary objective was to characterize the pharmacokinetic profile.

#### **Participant Eligibility**

- Inclusion Criteria: Healthy males and females, aged 18-55 years; Body Mass Index (BMI) of 18.5 to 30.0 kg/m<sup>2</sup>; No clinically significant abnormalities on physical examination or laboratory tests.
- Exclusion Criteria: History of significant cardiovascular, renal, or hepatic disease; Use of any
  prescription or over-the-counter medications within 14 days of dosing; Known allergy to
  related drug classes.

#### **Dosing and Administration**

- Single Ascending Dose (SAD): Three cohorts (n=8 each) received a single intravenous infusion of Mycoversilin-2025 (10 mg, 25 mg, 50 mg) or placebo over 60 minutes. Within each cohort, 6 subjects received active drug and 2 received placebo.
- Multiple Ascending Dose (MAD): Two cohorts (n=8 each) received daily intravenous infusions of Mycoversilin-2025 (25 mg, 50 mg) or placebo for 7 consecutive days.

#### **Pharmacokinetic Sampling and Analysis**

Serial blood samples were collected pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours). Plasma concentrations of **Mycoversilin**-2025 were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. PK parameters were calculated using non-compartmental analysis.

#### **Safety Assessments**

Safety was monitored through the recording of all adverse events (AEs), vital signs, 12-lead electrocardiograms (ECGs), and clinical laboratory tests (hematology, biochemistry, urinalysis) at baseline and throughout the study. A Safety Review Committee reviewed all safety data from each cohort before proceeding to the next dose level.



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#### References

- 1. Mycoversilin, a new antifungal antibiotic. III. Mechanism of action on a filamentous fungus Trichophyton rubrum PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycoversilin, a new antifungal antibiotic. I. Fermentation, isolation and biological properties PubMed [pubmed.ncbi.nlm.nih.gov]
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